2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
CAS No.: 491837-82-2
Cat. No.: VC3212057
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 491837-82-2 |
|---|---|
| Molecular Formula | C11H14ClN3O |
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | 2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9H2 |
| Standard InChI Key | TZTSVALIEKLWPU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=NC=C2)C(=O)CCl |
| Canonical SMILES | C1CN(CCN1C2=CC=NC=C2)C(=O)CCl |
Introduction
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. It is characterized by its molecular formula, C11H14ClN3O, and molecular weight of 239.7 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its structural features, which include a pyridine ring attached to a piperazine moiety via a chloroacetyl linker.
Chemical Identifiers
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CAS Number: 491837-82-2
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InChI: InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9H2
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InChIKey: TZTSVALIEKLWPU-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-(pyridin-4-yl)piperazine with chloroacetyl chloride. This reaction is often carried out in a suitable solvent, such as acetonitrile or dichloromethane, under conditions that facilitate the formation of the desired product.
Comparison with Similar Compounds
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